![molecular formula C5HBrN2O2S2 B2536916 5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid CAS No. 1231052-04-2](/img/structure/B2536916.png)
5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, such as BTTC, has been a topic of interest due to their presence in many natural products like antibiotics, vitamins, hormones, etc . The Hurd–Mori synthesis, which involves the cyclization of hydrazones with thionyl chloride, is one of the methods used for the synthesis of thiadiazole compounds .
Molecular Structure Analysis
The InChI code for BTTC is 1S/C5HBrN2O2S2/c6-3-1(5(9)10)2-4(11-3)7-8-12-2/h(H,9,10)
. This indicates the presence of bromine, nitrogen, oxygen, and sulfur atoms in the molecule .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Organic Semiconductors : 5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid is used in the design of organic semiconductors. These materials find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Researchers explore its electronic properties and charge transport behavior .
- Antimicrobial Agents : Similar derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated antimicrobial activity against Gram-positive bacteria. Researchers investigate whether 5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid exhibits similar effects .
Materials Science and Organic Electronics
Pharmaceutical Research
Safety and Hazards
BTTC is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
5-bromothieno[2,3-d]thiadiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrN2O2S2/c6-3-1(5(9)10)2-4(11-3)7-8-12-2/h(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNWWSBUFDOICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC2=C1SN=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid |
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